molecular formula C18H12ClFN2O4 B5109778 (5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5109778
M. Wt: 374.7 g/mol
InChI Key: IMNOQKSOVCNZEZ-XFXZXTDPSA-N
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Description

The compound (5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxybenzaldehyde and 2-fluoroaniline.

    Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization under controlled conditions to form the diazinane ring structure.

    Final Product: The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mode of action fully.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione
  • (5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(2-bromophenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

Compared to similar compounds, (5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione exhibits unique properties due to the presence of the fluorine atom. This fluorine substitution can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

(5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O4/c1-26-15-7-6-11(19)8-10(15)9-12-16(23)21-18(25)22(17(12)24)14-5-3-2-4-13(14)20/h2-9H,1H3,(H,21,23,25)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNOQKSOVCNZEZ-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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